Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2,4-Dibromo-5-chloroaniline, a halogenated aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. While this specific isomer is not as widely documented as some of its counterparts, this document synthesizes available data, established chemical principles, and expert analysis to serve as a foundational resource. We will delve into its chemical structure, predicted physicochemical properties, a proposed synthetic pathway, anticipated spectroscopic signatures, and critical safety considerations.
Chemical Identity and Structure
2,4-Dibromo-5-chloroaniline is a substituted aniline carrying two bromine atoms and one chlorine atom on its phenyl ring. The precise arrangement of these halogens dictates its reactivity and potential applications as a chemical building block.
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IUPAC Name: 2,4-Dibromo-5-chloroaniline
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CAS Number: 89379-50-0
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Molecular Formula: C₆H₄Br₂ClN
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Molecular Weight: 285.36 g/mol
The structural arrangement of the substituents on the aniline ring is crucial for understanding its chemical behavior. The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. The presence of three halogen atoms, which are deactivating but also ortho, para-directing, creates a unique electronic environment on the aromatic ring.
// Benzene ring nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
// Substituent nodes
NH2 [label="NH₂"];
Br1 [label="Br"];
Br2 [label="Br"];
Cl [label="Cl"];
H3 [label="H"];
H6 [label="H"];
// Benzene ring edges
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituent edges
C1 -- NH2;
C2 -- Br1;
C3 -- H3;
C4 -- Br2;
C5 -- Cl;
C6 -- H6;
// Positioning
{rank=same; C2; C6;}
{rank=same; C3; C5;}
{rank=same; C4;}
{rank=same; NH2; Br1; H3; Br2; Cl; H6;}
}
Figure 1: 2D structure of 2,4-Dibromo-5-chloroaniline.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2,4-Dibromo-5-chloroaniline, its physicochemical properties are predicted based on the known properties of structurally similar compounds, such as 2,4-dibromoaniline and various chloroanilines. These predictions provide a valuable starting point for experimental design and handling.
| Property | Predicted Value | Rationale/Comparison |
| Melting Point (°C) | 85 - 95 | Higher than 2,4-dibromoaniline (78-80 °C) due to the additional chlorine atom increasing molecular weight and intermolecular forces.[1] |
| Boiling Point (°C) | > 300 | Expected to be significantly higher than related, less halogenated anilines due to increased molecular weight and polarity. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | Similar to other halogenated anilines, the nonpolar aromatic ring and halogens dominate, while the amino group provides some capacity for hydrogen bonding. |
| Appearance | Off-white to light brown crystalline solid | Based on the appearance of related haloanilines. |
Proposed Synthesis of 2,4-Dibromo-5-chloroaniline
A plausible and efficient synthesis of 2,4-Dibromo-5-chloroaniline can be envisioned starting from the commercially available 3-chloroaniline. The synthetic strategy hinges on the directing effects of the amino and chloro substituents to achieve the desired regiochemistry of bromination. The amino group is a powerful ortho, para-director, and to control the high reactivity and prevent over-bromination, it is prudent to first protect it as an acetanilide.
Synthetic Workflow
// Nodes
start [label="3-Chloroaniline"];
step1 [label="Acetylation\n(Acetic Anhydride, Acetic Acid)"];
intermediate1 [label="3-Chloroacetanilide"];
step2 [label="Bromination\n(N-Bromosuccinimide, Acetonitrile)"];
intermediate2 [label="2,4-Dibromo-5-chloroacetanilide"];
step3 [label="Hydrolysis\n(Acid or Base Catalyzed)"];
product [label="2,4-Dibromo-5-chloroaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> intermediate2;
intermediate2 -> step3;
step3 -> product;
}
Figure 2: Proposed synthetic workflow for 2,4-Dibromo-5-chloroaniline.
Experimental Protocol
Step 1: Acetylation of 3-Chloroaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride to the cooled solution while stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Pour the reaction mixture into cold water to precipitate the 3-chloroacetanilide.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
Causality: The acetylation of the amino group to an acetamido group is a crucial step. The acetamido group is less activating than the amino group, which helps to control the subsequent electrophilic bromination and prevent the formation of unwanted polybrominated products.
Step 2: Bromination of 3-Chloroacetanilide
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Dissolve the dried 3-chloroacetanilide in a suitable solvent, such as acetonitrile or acetic acid.
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Add N-Bromosuccinimide (NBS) in portions to the solution at room temperature. The use of NBS is a milder and more selective method for bromination compared to using elemental bromine.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dibromo-5-chloroacetanilide.
Causality: The acetamido group directs the incoming bromine electrophiles to the ortho and para positions. The position para to the acetamido group (position 4) and one of the ortho positions (position 2) are brominated. The chlorine at position 3 sterically hinders bromination at position 4 to some extent, but the strong activating effect of the acetamido group should favor disubstitution.
Step 3: Hydrolysis of 2,4-Dibromo-5-chloroacetanilide
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To the crude 2,4-dibromo-5-chloroacetanilide, add a solution of hydrochloric acid in ethanol or an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
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If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the free aniline.
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If basic hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent.
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Collect the solid product by filtration, wash with water, and dry.
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The crude 2,4-Dibromo-5-chloroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The hydrolysis step removes the protecting acetyl group, regenerating the free amino group to yield the final product. Both acidic and basic conditions can effectively cleave the amide bond.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 2,4-Dibromo-5-chloroaniline and the known spectral characteristics of similar halogenated anilines.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.
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H-3: This proton is ortho to a bromine atom and meta to the amino and chloro groups. It is expected to appear as a singlet at approximately δ 7.2-7.4 ppm .
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H-6: This proton is ortho to the amino group and meta to a bromine and a chlorine atom. It is expected to appear as a singlet at approximately δ 6.8-7.0 ppm .
The amino protons (NH₂) will likely appear as a broad singlet between δ 3.5-4.5 ppm , the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are influenced by the attached substituents.
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C-1 (C-NH₂): ~145 ppm
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C-2 (C-Br): ~115 ppm
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C-3 (C-H): ~130 ppm
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C-4 (C-Br): ~118 ppm
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C-5 (C-Cl): ~125 ppm
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C-6 (C-H): ~120 ppm
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-N stretching: A band around 1250-1350 cm⁻¹ .
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C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹ .
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C-H bending (aromatic): Bands in the region of 800-900 cm⁻¹ indicative of the substitution pattern.
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C-Br and C-Cl stretching: Bands in the fingerprint region below 800 cm⁻¹ .
Mass Spectrometry
The mass spectrum will be characterized by a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant molecular ion peaks would be expected around m/z 283, 285, 287, and 289 .
Safety and Handling
Halogenated anilines should be handled with caution as they are generally toxic and can be absorbed through the skin. Based on the safety data for structurally related compounds like 2,4-dibromoaniline, the following GHS hazard statements are likely applicable:
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Toxic if swallowed [2]
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Causes skin irritation [2]
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Causes serious eye irritation [2]
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May cause respiratory irritation [2]
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Potential Applications in Research and Drug Development
While specific applications for 2,4-Dibromo-5-chloroaniline are not extensively reported, its structure suggests it could be a valuable intermediate in several areas:
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Pharmaceutical Synthesis: Halogenated anilines are common precursors in the synthesis of pharmaceuticals. The bromine and chlorine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
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Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties. This compound could be explored as a starting material for new agrochemicals.
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Material Science: The unique electronic properties conferred by the halogen and amino groups could make it a candidate for the synthesis of novel organic electronic materials or dyes.
The strategic placement of the halogens allows for selective transformations. For instance, the bromine atoms are generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, enabling sequential functionalization of the aromatic ring.
References
Sources